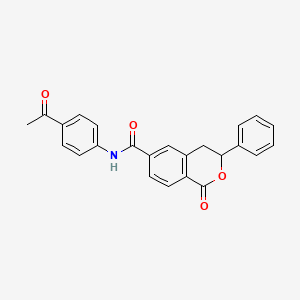

N-(4-乙酰基苯基)-1-氧代-3-苯基异色满-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-Acetylphenyl)-N′-octylthiourea” is a compound provided by Sigma-Aldrich to early discovery researchers . It has a linear formula of C17H26N2OS . Another compound, “N-(4-Acetylphenyl)-N′-phenylurea”, has a molecular weight of 254.291 .

Synthesis Analysis

In a study, the reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine yielded the (p-CH3CO)C6H4N(PPh2)2 ligand in a good yield . Another research demonstrated a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols .

Molecular Structure Analysis

The molecular structure of a related compound, “N-(4-Acetylphenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide”, has a molecular formula of C16H14ClNO4S and an average mass of 351.805 Da .

Chemical Reactions Analysis

In a study, the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition resulted in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones . Another research reported the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of a related compound, “N-(4-Acetylphenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide”, include an average mass of 351.805 Da and a monoisotopic mass of 351.033203 Da .

科学研究应用

迈克尔型加成反应

该化合物已被用于与芳香醇进行迈克尔型加成反应 . 反应导致有效合成1-(4-乙酰基苯基)-3-芳氧基吡咯烷-2,5-二酮 . 该过程经济高效,可以在一步内完成,总产率令人满意 .

二膦酰胺配体的合成

该化合物已被用于合成新的二膦酰胺配体 . 对氨基乙酰苯酮与两当量的二苯基氯膦反应生成(p-CH3CO)C6H4N(PPh2)2配体 . 该配体可以进一步用元素硫或灰色硒氧化,得到相应的二硫化物和二硒化物双(膦酰基)胺配体 .

铃木交叉偶联反应的预催化剂

该化合物的Pd(II)衍生物已被用作铃木交叉偶联反应的预催化剂 . 这种应用在有机合成领域尤为重要 .

生物活性分子的合成

该化合物以其多种生物活性而闻名 . 该化合物的生物活性及其各种药理用途归因于其独特的结构特征 . 这鼓励研究人员寻找新的、更有利的合成方法 .

绿色化学

该化合物已用于水相反应,这是一种更绿色的合成目标分子的方法 . 许多有机反应已在水性介质中进行了尝试和测试,结果喜忧参半 . 在不使用任何催化剂的情况下,将芳香醇在中性条件下在水中进行迈克尔加成到马来酰亚胺,可以在短时间内以良好的产率得到产物 .

抗菌剂的合成

虽然搜索结果中没有直接提及,但值得注意的是,具有类似结构的化合物已被合成用于其抗菌活性 . “N-(4-乙酰基苯基)-1-氧代-3-苯基异色满-6-甲酰胺”也可能在这个领域有潜在的应用。

安全和危害

未来方向

Future research could focus on developing eco-friendly, highly efficient synthesis methods that give better yields and result in faster reactions . Additionally, detailed SAR analysis and prospects could provide clues for the synthesis of novel analogs possessing enhanced activities with minimum toxicity .

作用机制

Target of Action

Similar compounds have been found to interact withHeat shock protein HSP 90-alpha . This protein acts as a molecular chaperone and plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .

Mode of Action

It’s known that similar compounds can inhibit the expression and activities of certain vital inflammatory mediators . The compound might interact with its targets, leading to changes in their function and potentially inhibiting their activity .

Biochemical Pathways

Compounds with similar structures have been found to influence theHippo signaling pathway , which monitors cell-cell contact and external factors that shape tissue structure . Dysregulation of this pathway can lead to tumorigenesis and developmental abnormalities .

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties .

Result of Action

Similar compounds have been found to exhibit potent inhibitory effects against various enzymes, indicating that this compound may also have significant biological activity .

属性

IUPAC Name |

N-(4-acetylphenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c1-15(26)16-7-10-20(11-8-16)25-23(27)18-9-12-21-19(13-18)14-22(29-24(21)28)17-5-3-2-4-6-17/h2-13,22H,14H2,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXYWMJMKOBUEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-3-carboxamide](/img/structure/B2399598.png)

![2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2399599.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2399600.png)

![2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2399601.png)

![6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2399603.png)

![3-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2399608.png)

![5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B2399611.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2399612.png)

![N-tert-butyl-4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2399616.png)